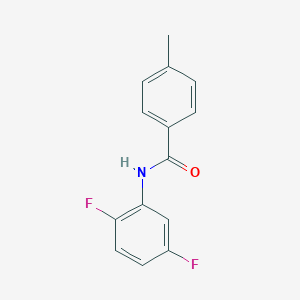

N-(2,5-difluorophenyl)-4-methylbenzamide

Vue d'ensemble

Description

N-(2,5-difluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group attached to a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-4-methylbenzamide typically involves the reaction of 2,5-difluoroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-difluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in creating analogs that may exhibit improved pharmacological properties. The presence of fluorine atoms can enhance metabolic stability and bioavailability, which are crucial factors in drug efficacy.

Interaction with Biological Targets

Research into the binding affinity of N-(2,5-difluorophenyl)-4-methylbenzamide with specific biological receptors or enzymes is essential for understanding its therapeutic potential. Techniques such as molecular docking simulations and binding assays can elucidate how this compound interacts with target proteins, which may lead to the identification of new therapeutic agents.

Synthesis and Reactivity

This compound can be synthesized through various methods involving nucleophilic substitutions and acylation reactions. For example, it can serve as a substrate in palladium-catalyzed aminocarbonylation reactions involving aryl halides and amidines.

Synthesis Methods Overview

| Method | Description |

|---|---|

| Palladium-Catalyzed Reactions | Utilizes aryl halides and amidines to produce amidines or amides. |

| Acylation Reactions | Involves the reaction of amines with acyl chlorides or anhydrides. |

| Nucleophilic Substitution | Employs nucleophiles to replace leaving groups in aromatic compounds. |

Case Study 1: Binding Affinity Studies

A study focused on evaluating the binding affinity of this compound to specific enzymes involved in cancer pathways revealed promising results. The compound demonstrated a significant interaction with targets similar to those observed in known anticancer agents, suggesting its potential as a lead compound for further development .

Case Study 2: Analog Development

In another research effort, analogs of this compound were synthesized to assess their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications to the amide group resulted in variations in potency, indicating that structural changes can significantly impact biological activity .

Mécanisme D'action

The mechanism of action of N-(2,5-difluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide

- 1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

Uniqueness

N-(2,5-difluorophenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development in various fields.

Activité Biologique

N-(2,5-difluorophenyl)-4-methylbenzamide is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorinated phenyl group and a methyl-substituted benzamide moiety. Its molecular formula is , indicating the presence of two fluorine atoms, one nitrogen atom, and one oxygen atom in its structure. The compound's unique characteristics may enhance its metabolic stability and bioavailability due to the fluorine substituents, which are known to influence the pharmacokinetic properties of organic molecules.

Synthesis Methods

Various synthetic routes can be employed to produce this compound. Common methods include:

- Nucleophilic Substitution : Utilizing difluorinated aryl halides in reactions with amines.

- Acylation Reactions : Involving acyl amidines through palladium-catalyzed aminocarbonylation reactions.

- Multi-step Organic Reactions : These can include the formation of intermediates that eventually lead to the desired amide product.

Potential Therapeutic Applications

While specific biological activities for this compound have not been extensively documented in major scientific databases like PubChem, its structural analogs have been investigated for various pharmacological properties. Compounds with similar amide structures often exhibit:

- Anticancer Activity : Structural analogs have shown potential in inhibiting tumor growth through mechanisms such as targeting specific cellular pathways or proteins involved in cancer progression.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound could be explored for antimicrobial applications.

Interaction Studies

Understanding how this compound interacts with biological receptors or enzymes is crucial for elucidating its therapeutic potential. Techniques such as:

- Molecular Docking Simulations : These can predict binding affinities with target proteins.

- Binding Assays : Experimental methods to quantify interactions between the compound and specific biological targets.

These studies could reveal insights into the mechanisms by which this compound exerts biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide context for understanding the potential activity of this compound. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-fluorophenyl)-4-methylbenzamide | C13H12FN | Contains one fluorine; potentially lower metabolic stability compared to difluorinated variants |

| N-(3-fluorophenyl)-4-methylbenzamide | C13H12FN | One fluorine at position 3; different electronic properties affecting reactivity |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | C13H10F3N | Exhibits unique hydrogen bonding patterns influencing crystal structure |

The positioning of fluorine atoms in these compounds may enhance specific interactions within biological systems while maintaining favorable physicochemical properties.

Case Studies and Research Findings

Recent studies have explored various aspects of compounds similar to this compound. For instance:

- Kinesin Spindle Protein (KSP) Inhibitors : Research indicates that inhibitors targeting KSP may have a role in cancer treatment by disrupting mitotic processes in cancer cells. Although not directly related to our compound, this highlights the importance of exploring similar mechanisms in related compounds .

- Antiproliferative Activity : Some analogs have shown significant antiproliferative activity against cancer cell lines, suggesting that this compound could be investigated further for similar effects .

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMQLRUREHYSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.